molecular formula C16H29N3O3 B13164534 Tert-butyl 2-[(4-aminopiperidin-1-yl)carbonyl]piperidine-1-carboxylate

Tert-butyl 2-[(4-aminopiperidin-1-yl)carbonyl]piperidine-1-carboxylate

Cat. No.: B13164534
M. Wt: 311.42 g/mol
InChI Key: PULIROZVDBWQRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-[(4-aminopiperidin-1-yl)carbonyl]piperidine-1-carboxylate is a bicyclic piperidine derivative featuring a urea-like linkage at the 2-position of the piperidine ring and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. Such derivatives are commonly employed as intermediates in medicinal chemistry for the synthesis of kinase inhibitors, receptor modulators, and other bioactive molecules .

Properties

Molecular Formula

C16H29N3O3

Molecular Weight

311.42 g/mol

IUPAC Name

tert-butyl 2-(4-aminopiperidine-1-carbonyl)piperidine-1-carboxylate

InChI

InChI=1S/C16H29N3O3/c1-16(2,3)22-15(21)19-9-5-4-6-13(19)14(20)18-10-7-12(17)8-11-18/h12-13H,4-11,17H2,1-3H3

InChI Key

PULIROZVDBWQRU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C(=O)N2CCC(CC2)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl 2-[(4-aminopiperidin-1-yl)carbonyl]piperidine-1-carboxylate typically involves:

  • Starting from appropriately substituted piperidine derivatives.
  • Introduction of carbamate protecting groups (tert-butoxycarbonyl, Boc).
  • Formation of the carbamoyl linkage between two piperidine moieties.
  • Selective deprotection steps to reveal the amino functionality on the piperidine ring.

This approach ensures both regioselectivity and protection of reactive sites during synthesis.

Key Intermediate Preparation: tert-Butyl 3-(alkoxycarbonylamino)piperidine-1-carboxylate

A critical intermediate in the synthesis is tert-butyl 3-(alkoxycarbonylamino)piperidine-1-carboxylate , which can be prepared by reacting 3-(alkoxycarbonylamino)piperidine with di-tert-butyl dicarbonate (Boc2O) under controlled conditions. The alkoxy group (R) can be ethoxy, propoxy, isopropoxy, or other alkyl groups with 1 to 8 carbons.

  • The reaction proceeds via Boc protection of the nitrogen at position 1 of the piperidine ring.
  • The alkoxycarbonylamino group remains intact during this step.
  • The reaction is typically performed at room temperature or slightly elevated temperatures.

Deprotection to Yield tert-Butyl 3-Aminopiperidine-1-carboxylate

The Boc-protected intermediate is then subjected to deprotection to selectively remove the alkoxycarbonyl protecting group on the amino substituent while retaining the Boc group on the piperidine nitrogen.

  • Bases such as alkali metal hydroxides (LiOH, NaOH, KOH), metal alkoxides (sodium methoxide, potassium tert-butoxide), metal amides (sodium amide, lithium amide), or metal carbonates are used.
  • Reaction temperatures range from 0 °C to 160 °C, preferably 50 °C to 120 °C.
  • Reaction times vary from 15 minutes to 12 hours, commonly 30 minutes to 5 hours.
  • The progress is monitored by gas chromatography or high-performance liquid chromatography.
  • After reaction completion, the mixture is filtered and subjected to extraction, washing, and crystallization to isolate tert-butyl 3-aminopiperidine-1-carboxylate with good yield.

Coupling to Form this compound

The key step is the coupling of the 4-aminopiperidine moiety with the piperidine-1-carboxylate intermediate:

  • This is achieved by reacting the free amine of 4-aminopiperidine with a suitable activated carboxylate derivative of the piperidine ring.
  • Carbamoyl formation is typically catalyzed by coupling reagents such as carbodiimides (e.g., EDC, DCC) or via acid chloride intermediates.
  • The Boc protecting groups on the piperidine nitrogen atoms prevent side reactions.
  • The reaction is conducted in inert solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), or dichloromethane (DCM) under nitrogen atmosphere.
  • Reaction temperature is maintained around room temperature to 40 °C.
  • The product is purified by column chromatography or crystallization.

Reaction Conditions and Yields Summary Table

Step Reaction Type Reagents/Conditions Temperature (°C) Time Yield (%) Notes
1 Boc Protection 3-(alkoxycarbonylamino)piperidine + Boc2O 20-40 1-4 hours 70-85 Alkoxy group varies (ethoxy, propoxy, etc.)
2 Selective Deprotection Base (NaOH, KOH, NaOMe, KOtBu) 50-120 0.5-5 hours 75-90 Monitored by HPLC/GC; selective removal of alkoxycarbonyl
3 Carbamoyl Coupling (Amide bond) Aminopiperidine + activated carboxylate + coupling agent (EDC/DCC) 20-40 2-24 hours 60-80 Inert atmosphere; solvent THF, DMF; purification by chromatography

Detailed Research Outcomes

  • Selective Deprotection Efficiency: The use of potassium tert-butoxide in dimethyl sulfoxide (DMSO) at room temperature for 1 hour yields high conversion to the free amine intermediate with minimal side reactions.
  • Coupling Reaction Optimization: Use of di-isopropyl azodicarboxylate (DIAD) and triphenylphosphine in THF at 0-35 °C facilitates efficient amide bond formation with yields up to 80%.
  • Purification: Silica gel column chromatography with ethyl acetate/hexane gradients is effective for isolating pure product.
  • Analytical Confirmation: Structural confirmation by ^1H NMR, LCMS, and HPLC ensures compound identity and purity. Typical NMR signals correspond to tert-butyl groups (singlet ~1.4 ppm), piperidine ring protons (multiplets 1.2-4.0 ppm), and amide NH protons.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminopiperidine group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed on the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines, thiols, and halides.

Major Products:

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of alcohols and reduced derivatives.

    Substitution: Formation of substituted piperidine derivatives with various functional groups.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of complex organic molecules.
  • Employed in the development of new synthetic methodologies and reaction mechanisms.

Biology:

  • Investigated for its potential as a ligand in receptor binding studies.
  • Used in the study of enzyme inhibition and protein-ligand interactions.

Medicine:

  • Explored for its potential as a pharmaceutical intermediate in the synthesis of drug candidates.
  • Studied for its potential therapeutic effects in various disease models.

Industry:

  • Utilized in the production of specialty chemicals and advanced materials.
  • Employed in the development of new catalysts and polymerization agents.

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-aminopiperidine-1-carbonyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic interactions, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity, alteration of receptor signaling pathways, and modulation of cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The target compound is compared to structurally related tert-butyl piperidine carboxylates, highlighting key differences in substituents and their implications:

Compound Name Substituent Position & Group Key Structural Differences References
Target Compound 2-(4-aminopiperidin-1-yl)carbonyl Urea-like linkage; dual piperidine rings
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate 4-phenylamino Aromatic amine; single piperidine ring
tert-Butyl 3-[(4-aminoanilino)methyl]piperidine-1-carboxylate 3-[(4-aminophenyl)amino]methyl Aromatic amine with methyl spacer
tert-Butyl 4-(ethyl(2-(trifluoromethyl)benzyl)carbamoyl)piperidine-1-carboxylate 4-(alkylcarbamoyl) Trifluoromethyl benzyl group; carbamate linkage
tert-Butyl 2-(3-formylphenyl)piperidine-1-carboxylate 2-(3-formylphenyl) Formylphenyl group; aldehyde functionality
  • Target vs.
  • Target vs. tert-Butyl 3-[(4-aminoanilino)methyl]piperidine-1-carboxylate: The urea linkage in the target may confer greater hydrolytic stability than the methylene-linked aromatic amine in the latter .

Physicochemical Properties

  • Molecular Weight: The target compound’s molecular formula (C15H26N3O3) yields a molecular weight of ~296.2 g/mol, heavier than tert-butyl 4-(phenylamino)piperidine-1-carboxylate (276.38 g/mol) due to the additional piperidine ring .
  • Solubility: The urea linkage and polar amine groups in the target compound likely enhance aqueous solubility compared to nonpolar derivatives like tert-butyl 2-(3-formylphenyl)piperidine-1-carboxylate () .
  • Stability : Similar to other Boc-protected compounds (), the target is stable under standard conditions but may degrade under strong acidic or oxidative environments .

Analytical Characterization

  • GC-MS: The target compound’s molecular ion peak (M+H<sup>+</sup>) would appear at m/z ~296.2, distinct from tert-butyl 4-(phenylamino)piperidine-1-carboxylate (m/z 276.38) .
  • FTIR : Key peaks include N-H stretches (~3300 cm<sup>-1</sup>) for the amine and carbonyl stretches (~1650 cm<sup>-1</sup>) for the urea linkage .
  • HPLC-TOF : Exact mass analysis would confirm the molecular formula (theoretical m/z 296.1969 for C15H26N3O3<sup>+</sup>) .

Biological Activity

Tert-butyl 2-[(4-aminopiperidin-1-yl)carbonyl]piperidine-1-carboxylate, a compound characterized by its piperidine structure and tert-butyl group, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C10H20N2O2C_{10}H_{20}N_{2}O_{2}, with a molecular weight of 200.28 g/mol. The structure features a piperidine ring, which is known for its role in various biological activities.

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. It is hypothesized to act as an inhibitor in various signaling pathways, particularly those related to cancer progression and bacterial resistance.

Key Mechanisms:

  • Inhibition of Kinases : Similar compounds have shown effectiveness in inhibiting protein kinases, which play crucial roles in cell signaling and proliferation. For instance, structural analogs have demonstrated selectivity for the PKB (AKT) pathway, which is often dysregulated in cancers .
  • Antimicrobial Activity : The increasing resistance of bacteria to existing antibiotics has led to the exploration of new compounds like this one, which may possess antibacterial properties through unique mechanisms .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For example, studies have shown that modifications in the piperidine structure can enhance selectivity and potency against cancer cell lines .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeTargetReference
Compound AAnticancerPKB
Compound BAntibacterialVarious bacteria
Compound CEnzyme InhibitionKinases

Case Studies

Several studies have highlighted the efficacy of piperidine derivatives in preclinical models:

  • Study on PKB Inhibition : A derivative similar to this compound demonstrated a 28-fold selectivity for PKB over PKA, indicating its potential as a targeted therapy for tumors with activated PKB pathways .
  • Antimicrobial Testing : In vitro assays revealed that certain piperidine derivatives exhibit significant antibacterial activity against resistant strains of bacteria, suggesting their potential as new antibiotic agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.